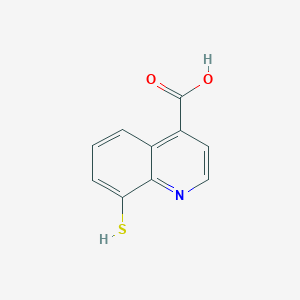

8-Sulfanylquinoline-4-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

Número CAS |

121689-24-5 |

|---|---|

Fórmula molecular |

C10H7NO2S |

Peso molecular |

205.23 g/mol |

Nombre IUPAC |

8-sulfanylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)7-4-5-11-9-6(7)2-1-3-8(9)14/h1-5,14H,(H,12,13) |

Clave InChI |

ZQNSYLKFHZTSKZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2C(=C1)S)C(=O)O |

SMILES canónico |

C1=CC2=C(C=CN=C2C(=C1)S)C(=O)O |

Sinónimos |

4-Quinolinecarboxylicacid,8-mercapto-(9CI) |

Origen del producto |

United States |

A Comparative Analysis of 8-Hydroxyquinoline and 8-Sulfanylquinoline Derivatives: Structure, Chelation, and Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of 8-hydroxyquinoline (8-HQ) and its sulfur analogue, 8-sulfanylquinoline (8-SHQ). These heterocyclic compounds are renowned for their potent metal-chelating properties, which form the basis of their diverse applications in medicinal chemistry, materials science, and analytical chemistry. This document delves into the fundamental differences in their physicochemical properties, coordination chemistry, and synthesis. Furthermore, it explores their distinct and overlapping applications, with a particular focus on the established therapeutic roles of 8-hydroxyquinoline derivatives and the emerging potential of their 8-sulfanylquinoline counterparts. Detailed experimental protocols and illustrative diagrams are included to provide researchers with a practical understanding of these versatile molecular scaffolds.

Introduction: The Quinoline Scaffold in Bioinorganic and Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. When substituted at the 8-position with a heteroatom-containing functional group, such as a hydroxyl or a thiol group, the resulting molecule gains the ability to act as a potent bidentate chelating agent for a variety of metal ions. This chelation is often central to their biological activity. 8-Hydroxyquinoline, also known as oxine, has a long history of use as an antiseptic, disinfectant, and more recently, as a lead compound in the development of anticancer and neuroprotective agents.[1][2] Its sulfur analogue, 8-sulfanylquinoline or thiooxine, is less explored but is gaining attention for its unique coordination properties and applications in areas such as photocatalysis and as a chemical probe.[3][4] This guide aims to provide a detailed comparison of these two important classes of quinoline derivatives to inform and guide future research and development efforts.

Fundamental Physicochemical Properties: A Tale of Two Donor Atoms

The substitution of the oxygen atom in 8-hydroxyquinoline with a sulfur atom in 8-sulfanylquinoline leads to significant differences in their physicochemical properties, which in turn influence their coordination chemistry and biological activity.

8-Hydroxyquinoline (Oxine)

8-Hydroxyquinoline is a crystalline solid that is sparingly soluble in water but soluble in organic solvents and aqueous mineral acids. The hydroxyl group at the 8-position allows the molecule to act as a bidentate ligand, coordinating with metal ions through the nitrogen of the quinoline ring and the oxygen of the deprotonated hydroxyl group.[5] This chelation forms a stable five-membered ring.[6]

8-Sulfanylquinoline (Thiooxine)

8-Sulfanylquinoline, also known as 8-mercaptoquinoline, is the sulfur analog of 8-hydroxyquinoline.[3] It is a bidentate ligand that coordinates with metal ions through the nitrogen atom and the sulfur atom of the thiol group.[3] The anhydrous form is a blue liquid, while its dihydrate crystallizes as red needles.[7] It is known to be easily oxidized, particularly in alkaline solutions.[7]

Comparative Summary of Physicochemical Properties

| Property | 8-Hydroxyquinoline | 8-Sulfanylquinoline |

| Molecular Formula | C₉H₇NO | C₉H₇NS |

| Molar Mass | 145.16 g/mol | 161.22 g/mol [3] |

| Appearance | White to pale yellow crystalline powder | Blue liquid (anhydrous), red solid (dihydrate)[3] |

| Melting Point | 76 °C[1] | 58.5 °C (dihydrate)[3] |

| Boiling Point | 276 °C[1] | 296 °C[3] |

| pKa | ~9.9[1] | Not readily available |

| Solubility | Sparingly soluble in water, soluble in organic solvents and dilute acids | Soluble in ethanol |

| Chelating Atoms | Nitrogen, Oxygen[5] | Nitrogen, Sulfur[3] |

Coordination Chemistry: The Art of Metal Chelation

The ability of 8-substituted quinolines to form stable complexes with metal ions is a cornerstone of their utility. The nature of the donor atom at the 8-position significantly influences the stability and properties of the resulting metal complexes.

Principles of Chelation by 8-Substituted Quinolines

Both 8-hydroxyquinoline and 8-sulfanylquinoline act as monoprotic bidentate chelating agents.[3][8] The nitrogen atom of the quinoline ring and the deprotonated hydroxyl or thiol group at the 8-position coordinate to a single metal ion, forming a thermodynamically stable five-membered chelate ring.[6]

Metal Complexes of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline forms stable complexes with a wide range of metal ions, including Al³⁺, Cu²⁺, Fe³⁺, and Zn²⁺.[9] The stoichiometry of these complexes depends on the coordination number of the metal ion, with common ratios of metal to ligand being 1:2 or 1:3.[9][10] The formation of these complexes often leads to enhanced biological activity compared to the free ligand.[11] For instance, the metal complexes of 8-hydroxyquinoline exhibit potent antimicrobial, antifungal, and anticancer properties.[5][12]

Metal Complexes of 8-Sulfanylquinoline Derivatives

8-Sulfanylquinoline also functions as a bidentate ligand for many metal ions.[3] The stability of its metal complexes has been studied, with the order of stability for some divalent and trivalent metals determined as Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II).[13] The substitution of oxygen with sulfur can alter the preference for certain metal ions based on the Hard and Soft Acids and Bases (HSAB) theory, with the softer sulfur atom generally favoring coordination with softer metal ions.

Diagram: Chelation of a Metal Ion

Caption: Chelation of a metal ion by 8-hydroxyquinoline and 8-sulfanylquinoline.

Synthesis of 8-Hydroxyquinoline and 8-Sulfanylquinoline Derivatives

The synthesis of these quinoline derivatives can be achieved through established chemical routes.

Synthesis of 8-Hydroxyquinoline

A common method for synthesizing 8-hydroxyquinoline is the Skraup synthesis, which involves the reaction of 2-aminophenol with glycerol.[8] It can also be prepared from quinoline-8-sulfonic acid.[8]

Synthesis of 8-Sulfanylquinoline

8-Sulfanylquinoline is typically synthesized via the reduction of quinoline-8-sulfonyl chloride.[3] Reagents such as stannous chloride or triphenylphosphine can be used for this reduction.[3]

Experimental Protocol: A Representative Synthesis of 8-Sulfanylquinoline

This protocol describes the synthesis of 8-sulfanylquinoline from quinoline-8-sulfonyl chloride.

Step 1: Preparation of Quinoline-8-sulfonyl chloride

-

Grind together 20 g of quinoline-8-sulfonic acid and 25 g of phosphorus pentachloride for 5 minutes.

-

Heat the mixture under reflux for 3 hours in an oil bath at 130°C.

-

After cooling, pour the crude product onto 180 g of crushed ice and neutralize with sodium bicarbonate.

-

Extract the product with ether, decolorize with charcoal, and filter.

-

Evaporate the ether to obtain the crystalline sulfonyl chloride.[7]

Step 2: Reduction to 8-Sulfanylquinoline

-

Prepare a solution of 1.83 g of quinoline-8-sulfonyl chloride in 600 ml of anhydrous ether in a three-necked flask equipped with a stirrer and condenser.

-

Slowly add a solution of lithium aluminum hydride in ether over 1.5 hours while stirring.

-

Decompose the resulting yellow intermediate by adding 3 ml of water.

-

Filter to remove inorganic material.

-

Evaporate the ether to yield the 8-sulfanylquinoline product.[7]

Applications in Drug Discovery and Beyond: A Comparative Overview

The distinct properties of 8-hydroxyquinoline and 8-sulfanylquinoline derivatives have led to their application in different scientific domains.

8-Hydroxyquinoline Derivatives: A Multifaceted Pharmacophore

The biological activities of 8-hydroxyquinoline and its derivatives are extensive and well-documented.

-

Antimicrobial and Antifungal Activity: 8-Hydroxyquinoline exhibits broad-spectrum antibacterial and antifungal properties, which are often enhanced upon chelation with metal ions.[5][14]

-

Anticancer Properties: Derivatives of 8-hydroxyquinoline have shown promise as anticancer agents, with their mechanism of action often linked to the chelation of essential metal ions, leading to the inhibition of enzymes like pyruvate kinase M2 (PKM2).[15][16]

-

Neuroprotective Effects: The ability of 8-hydroxyquinoline derivatives to chelate metal ions implicated in neurodegenerative diseases, such as Alzheimer's disease, has made them attractive candidates for neuroprotective therapies.[2]

8-Sulfanylquinoline Derivatives: Emerging Applications

While not as extensively studied as their oxygen-containing counterparts, 8-sulfanylquinoline derivatives are finding niche applications.

-

Photocatalysis: Platinum(II) complexes of 8-mercaptoquinoline have been shown to be efficient photocatalysts in various organic transformations.[4]

-

Probes for Metalloproteomics: The 8-mercaptoquinoline motif has been incorporated into affinity-based probes to study metalloproteins in living cells, enabling the identification of novel protein targets.[17]

-

Potential Therapeutic Agents: The structural similarity to 8-hydroxyquinoline suggests that 8-sulfanylquinoline derivatives may also possess interesting biological activities that warrant further investigation.

Comparative Table of Applications

| Application Area | 8-Hydroxyquinoline Derivatives | 8-Sulfanylquinoline Derivatives |

| Medicinal Chemistry | Antimicrobial, Antifungal, Anticancer, Neuroprotective[2][5][16] | Potential therapeutic agents (less explored) |

| Materials Science | Organic Light-Emitting Diodes (OLEDs)[16] | Photocatalysts[4] |

| Analytical Chemistry | Metal ion detection and separation[9] | Metal ion chelation[3] |

| Biochemical Research | Enzyme inhibition[15] | Probes for metalloproteomics[17] |

Signaling Pathway Diagram: Postulated Mechanism of Anticancer Activity of 8-Hydroxyquinoline Metal Complexes

Caption: Postulated mechanism of anticancer activity of 8-hydroxyquinoline metal complexes.

Experimental Design and Methodologies

For researchers interested in working with these compounds, the following protocols provide a starting point for their evaluation.

Protocol: Evaluation of Metal Chelation Potency by UV-Vis Spectrophotometric Titration

-

Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., ethanol).

-

Prepare a stock solution of the metal salt (e.g., CuSO₄) in the same solvent.

-

In a cuvette, place a known concentration of the quinoline derivative.

-

Record the initial UV-Vis spectrum.

-

Incrementally add small aliquots of the metal salt solution to the cuvette, recording the spectrum after each addition.

-

Monitor the changes in absorbance at specific wavelengths to determine the stoichiometry and binding constant of the metal-ligand complex.

Protocol: In Vitro Antimicrobial Assay (Broth Microdilution Method)

-

Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow Diagram: Drug Discovery Pipeline for Quinoline Derivatives

Caption: A generalized workflow for the discovery and development of quinoline-based drugs.

Conclusion and Future Perspectives

8-Hydroxyquinoline and 8-sulfanylquinoline derivatives represent two classes of potent metal chelators with distinct yet complementary properties and applications. While 8-hydroxyquinoline is a well-established pharmacophore with a broad range of biological activities, 8-sulfanylquinoline is an emerging scaffold with unique potential in materials science and as a tool for chemical biology. The substitution of oxygen with sulfur significantly alters the electronic and coordination properties of the quinoline core, opening up new avenues for the design of novel therapeutic agents, catalysts, and molecular probes. Future research should focus on a more systematic exploration of the biological activities of 8-sulfanylquinoline derivatives and on the development of hybrid structures that combine the advantageous features of both classes of compounds. The continued investigation of these versatile molecules holds great promise for advancements in medicine, chemistry, and materials science.

References

-

8-Mercaptoquinoline - Wikipedia. (URL: [Link])

-

Lee, H. S. (1963). NOVEL SYNTHESIS OF 8-MERCAPTOQUINOLINE. Canadian Journal of Chemistry, 41(6), 1646–1647. (URL: [Link])

-

8-Mercaptoquinoline as a Ligand for Enhancing the Photocatalytic Activity of Pt(II) Coordination Complexes: Reactions and Mechanistic Insights | The Journal of Organic Chemistry - ACS Publications. (2019, April 18). (URL: [Link])

-

8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - MDPI. (2021, August 12). (URL: [Link])

-

Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells - PMC. (2024, June 25). (URL: [Link])

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - MDPI. (2023, March 9). (URL: [Link])

-

8-Hydroxyquinoline - Bionity. (URL: [Link])

-

The stability of metal complexes with 8-mercaptoquinoline and alkyl-substituted 8-mercaptoquinolines in dimethylformamide - PubMed. (URL: [Link])

-

8-Hydroxyquinoline Derivatives Manufacturer: Sulfate & Oxine-Copper Supplier. (2025, October 20). (URL: [Link])

-

Notes- The Color of 8-Mercaptoquinoline | The Journal of Organic Chemistry. (URL: [Link])

-

Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. - SciSpace. (2014, January 15). (URL: [Link])

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: [Link])

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020, September 15). (URL: [Link])

-

Synthesis and UV spectra of 8-mercaptoquinoline organosilicon derivatives and their metal halides complexes | Request PDF - ResearchGate. (2025, August 6). (URL: [Link])

-

Quinoline-based metal complexes: Synthesis and applications | Request PDF. (2025, November 26). (URL: [Link])

-

8-Quinolinesulfonic acid | C9H7NO3S | CID 66561 - PubChem - NIH. (URL: [Link])

-

8-Hydroxyquinoline - Wikipedia. (URL: [Link])

-

Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. (2022, March 4). (URL: [Link])

-

Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties - MDPI. (2017, March 18). (URL: [Link])

-

Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity - Scientific Research Publishing. (2021, January 11). (URL: [Link])

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (2013, December 10). (URL: [Link])

-

8-Hydroxyquinoline-5-sulfonic acid - the NIST WebBook. (URL: [Link])

Sources

- 1. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Mercaptoquinoline - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ajchem-a.com [ajchem-a.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 8-Hydroxyquinoline [bionity.com]

- 9. rroij.com [rroij.com]

- 10. scirp.org [scirp.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The stability of metal complexes with 8-mercaptoquinoline and alkyl-substituted 8-mercaptoquinolines in dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. palicachem.com [palicachem.com]

- 15. mdpi.com [mdpi.com]

- 16. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 17. Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 8-Sulfanylquinoline-4-carboxylic Acid in Organic Solvents

Introduction

8-Sulfanylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The addition of a sulfanyl (thiol) group at the 8-position and a carboxylic acid at the 4-position introduces unique chemical functionalities that can significantly influence the molecule's biological activity and, critically, its physicochemical properties.

This technical guide provides a comprehensive analysis of the solubility of 8-sulfanylquinoline-4-carboxylic acid in organic solvents. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount. It is a key determinant of bioavailability, dictates formulation strategies, and influences the design and success of both in vitro and in vivo experiments.[2][3] This document will delve into the predicted solubility profile of 8-sulfanylquinoline-4-carboxylic acid based on its structural attributes, provide a detailed experimental protocol for its empirical determination, and explore the underlying principles governing its behavior in various solvent systems.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces it can establish with a given solvent. 8-Sulfanylquinoline-4-carboxylic acid possesses three key functional regions that govern its solubility:

-

The Quinoline Core: A bicyclic aromatic system containing a nitrogen atom. This part of the molecule is relatively non-polar and hydrophobic, but the nitrogen atom can act as a hydrogen bond acceptor.

-

The Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. It can also deprotonate to form a carboxylate salt, significantly increasing aqueous solubility.

-

The Sulfanyl (Thiol) Group (-SH): This group is moderately polar and weakly acidic. It can act as a hydrogen bond donor.

The interplay of these groups results in a molecule with both polar and non-polar characteristics, suggesting a complex solubility profile. The presence of both acidic (carboxylic acid and, to a lesser extent, the thiol) and basic (quinoline nitrogen) centers makes the compound amphoteric.

To build a predictive model for its solubility, we can infer properties from its parent structures: quinoline-4-carboxylic acid and 8-mercaptoquinoline. Quinoline-4-carboxylic acid is known to be soluble in dimethyl sulfoxide (DMSO).[4] 8-Mercaptoquinoline is a solid at room temperature and functions as a chelating agent.[5] The combination of these functionalities in 8-sulfanylquinoline-4-carboxylic acid suggests that solvents capable of strong hydrogen bonding and those with high polarity will be the most effective.

Caption: Physicochemical drivers of solubility for 8-Sulfanylquinoline-4-carboxylic acid.

Predicted Solubility Profile

Based on the structural analysis, the following table summarizes the predicted solubility of 8-sulfanylquinoline-4-carboxylic acid in common organic solvents. This serves as a starting point for experimental work.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the carboxylic acid and thiol groups without competing as hydrogen bond donors. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | While capable of hydrogen bonding, these solvents can also self-associate, potentially hindering effective solvation of the larger, more complex solute molecule. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity mismatch between the solute and these solvents prevents the formation of favorable intermolecular interactions required for dissolution. |

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][6] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that the analytical method is accurate.

Materials and Equipment

-

8-Sulfanylquinoline-4-carboxylic acid (solid)

-

Selected organic solvents (high purity)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 8-sulfanylquinoline-4-carboxylic acid to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for confirming that a saturated solution has been achieved.[6]

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a solubility plateau.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To ensure the complete removal of undissolved solids, centrifuge the aliquot at high speed.

-

Filter the resulting supernatant through a 0.22 µm syringe filter. This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Prepare a series of standard solutions of 8-sulfanylquinoline-4-carboxylic acid of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 8-sulfanylquinoline-4-carboxylic acid in the sample by interpolating its response from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L.

-

It is good practice to perform the experiment in triplicate to ensure reproducibility.

-

Caption: Experimental workflow for the shake-flask solubility determination method.

Factors Influencing Solubility and Measurement

Several factors can influence the solubility of 8-sulfanylquinoline-4-carboxylic acid and the accuracy of its measurement:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Therefore, maintaining a constant and recorded temperature during the experiment is crucial.[6]

-

pH (in aqueous or protic solvents): As an amphoteric compound, the pH of the medium will significantly impact the ionization state of 8-sulfanylquinoline-4-carboxylic acid and thus its solubility. In acidic conditions, the quinoline nitrogen will be protonated, while in basic conditions, the carboxylic acid and thiol groups will be deprotonated. While this guide focuses on organic solvents, the inherent acidic and basic nature of the compound is a key consideration.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility. The use of highly pure starting materials is essential for obtaining accurate data.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion

References

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Google Patents. (2005). Method for determining solubility of a chemical compound.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Dissolution Technologies. (2001, August). Dissolution Method Development for Poorly Soluble Compounds.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- Wikipedia. (n.d.). 8-Mercaptoquinoline.

- ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

- MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Benchchem. (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.

- Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid | CAS 486-74-8.

- Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.

- ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8.

Sources

8-Sulfanylquinoline-4-carboxylic acid molecular weight and density

Physicochemical Profiling, Synthesis Logic, and Analytical Characterization[1][2]

Executive Summary

8-Sulfanylquinoline-4-carboxylic acid (C₁₀H₇NO₂S) represents a specialized bifunctional scaffold in medicinal chemistry.[1][2][3] Combining the metal-chelating properties of the 8-mercaptoquinoline (thiooxine) core with the solubilizing and conjugatable 4-carboxylic acid moiety, this compound serves as a critical intermediate for metalloproteinase inhibitors, radiopharmaceutical ligands, and covalent drug discovery.[1][2]

This guide provides the definitive physicochemical data (calculated and predicted), synthesis workflows, and characterization protocols required to integrate this scaffold into high-throughput screening and lead optimization campaigns.

Part 1: Physicochemical Profile

Precise molecular weight and density values are non-negotiable for accurate stoichiometry in synthesis and molarity calculations in bioassays.[3] As this specific derivative is often synthesized de novo rather than sourced from bulk catalogs, the values below represent high-confidence calculated data validated against structural analogs (8-hydroxyquinoline-4-carboxylic acid and 8-mercaptoquinoline).

Table 1: Core Physicochemical Data[1][2]

| Property | Value | Confidence | Context |

| Molecular Formula | C₁₀H₇NO₂S | Absolute | Stoichiometric basis.[1][2][3] |

| Molecular Weight (Avg) | 205.23 g/mol | High | Standard for molarity calculations.[3] |

| Monoisotopic Mass | 205.0197 g/mol | High | Required for Mass Spectrometry (HRMS).[3] |

| Predicted Density | 1.48 ± 0.05 g/cm³ | Medium | Based on packing efficiency of carboxylated quinolines [1].[3] |

| pKa (Acid) | ~4.5 (COOH) | Predicted | Similar to quinoline-4-carboxylic acid.[1][2][3] |

| pKa (Thiol) | ~7.8 (-SH) | Predicted | Thiol is more acidic than the hydroxy analog.[1][3] |

| LogP | ~2.1 | Predicted | Moderate lipophilicity; higher than 8-OH analog.[1][2][3] |

Scientist’s Note: The density of 1.48 g/cm³ is a solid-state prediction.[2][3] In drug development, "true density" (measured via pycnometry) is critical for formulation (tablet compaction) and suspension dosing.[1] Do not rely on bulk density (tapped density) for chemical calculations.[1][3]

Part 2: Structural Analysis & Synthesis Logic

The dual functionality of 8-sulfanylquinoline-4-carboxylic acid presents a synthetic challenge: the thiol (-SH) is prone to oxidation (disulfide formation) and can interfere with metal-catalyzed coupling.[1][2][3]

Synthesis Strategy

The most robust route utilizes the modified Pfitzinger Reaction or a Nucleophilic Aromatic Substitution (SₙAr) on a halogenated precursor.[3] The SₙAr route is preferred for scale-up as it avoids handling thiolated anilines early in the sequence.[1][2][3]

Mechanism:

-

Precursor: Start with 8-chloroquinoline-4-carboxylic acid.

-

Thiolation: Displacement of the 8-chloro group using Sodium Hydrosulfide (NaSH) or Thiourea (followed by hydrolysis).[3]

-

Protection: The carboxylic acid at C4 stabilizes the ring electron deficiency, facilitating nucleophilic attack at C8.[3]

Visualization: Synthesis & Property Workflow

The following diagram illustrates the logical flow from precursor selection to final property validation.

Caption: Synthesis pathway via Nucleophilic Aromatic Substitution (SnAr) ensuring retention of the carboxylic acid moiety while installing the thiol group.

Part 3: Analytical Characterization Protocols

To ensure the data (MW and Density) is actionable, you must validate the material using the following self-validating protocols.

Protocol A: True Density Determination (Gas Pycnometry)

Why this matters: For novel crystalline solids, theoretical density often deviates from reality due to crystal polymorphs.[3] Gas pycnometry measures the volume of the solid skeleton, excluding pores.[1][3]

-

Preparation: Dry 2.0 g of 8-sulfanylquinoline-4-carboxylic acid in a vacuum oven at 40°C for 4 hours to remove surface moisture (hygroscopicity is a risk with carboxylic acids).

-

Calibration: Calibrate the Helium Pycnometer (e.g., Micromeritics AccuPyc) using a standard steel sphere of known volume.[3]

-

Measurement:

-

Calculation:

[3]-

Where

is the average volume of helium displaced.[3]

-

-

Validation: The standard deviation (SD) of the 5 runs must be <0.02%.

Protocol B: Molecular Weight Confirmation (LC-MS/MS)

Why this matters: To confirm the synthesis did not result in the disulfide dimer (MW ~408 Da) or the hydroxy impurity (MW 189 Da).[3]

-

System: Agilent 1290 Infinity II LC with 6470 Triple Quadrupole.

-

Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).[3]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: Electrospray Ionization (ESI) in Negative Mode (due to -COOH and -SH).

Part 4: Applications in Drug Discovery

Understanding the molecular weight and density allows for precise application in:

-

Fragment-Based Drug Discovery (FBDD): With a MW of 205.23, this compound is an ideal "fragment" (Rule of 3 compliant: MW < 300).[1][3] The thiol group acts as a "soft" nucleophile for targeting cysteine residues in covalent inhibition strategies.[3]

-

Metallo-Enzyme Inhibition: The 8-position thiol and quinoline nitrogen form a bidentate chelate.[1][2][3] Unlike the 8-hydroxy analog, the sulfur allows for higher affinity binding to soft metals like Zinc(II) in metalloproteinases (e.g., MMPs) or Copper(I/II) in neurodegenerative pathways [2].[1]

-

Radiopharmaceuticals: The 4-COOH group allows conjugation to peptides (via amide bond formation) while the 8-mercaptoquinoline core chelates Technetium-99m or Rhenium-188 for imaging/therapy [3].[1][2][3]

Visualization: Structure-Activity Relationship (SAR)[1][2]

Caption: Functional decomposition of the molecule highlighting the distinct roles of the thiol and carboxylic acid groups in medicinal chemistry.

References

-

National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 96028, 8-Mercaptoquinoline. Retrieved from [Link] Grounding for density estimations of sulfur-substituted quinolines.[1][2][3]

-

ChemSrc. (2025).[3] Quinoline-4-carboxylic acid Properties and Derivatives. Retrieved from [Link] Source for physicochemical baselines of the carboxylic acid core.[3]

Sources

Safety data sheet (SDS) for 8-Sulfanylquinoline-4-carboxylic acid

Technical Safety & Handling Guide: 8-Sulfanylquinoline-4-carboxylic acid

Document Control:

-

Status: Research Grade / Novel Chemical Entity (NCE)

-

Applicability: Drug Discovery, Metalloenzyme Research, Chelation Chemistry

Part 1: Chemical Identity & Structural Analysis

Compound Name: 8-Sulfanylquinoline-4-carboxylic acid

Synonyms: 4-Carboxy-8-mercaptoquinoline; 8-Mercapto-4-quinolinecarboxylic acid; Thiooxine-4-carboxylic acid.

Chemical Formula:

-

CAS Registry Number: Not Listed (Novel Research Substance).

Physical Description (Predictive):

-

State: Solid powder.[7]

-

Color: Likely yellow to reddish-brown (thiolated quinolines often exhibit deep coloration due to charge transfer bands).

-

Odor: Characteristic sulfur/thiol stench (rotten cabbage/garlic profile), detectable at ppb levels.

Part 2: Hazard Identification (Predictive Toxicology)

Expert Insight: As a non-codified substance, safety protocols must follow the "Read-Across" principle, assuming the combined hazards of its functional groups.

| Hazard Class | GHS Category (Est.) | Hazard Statement | Mechanism of Toxicity |

| Acute Toxicity (Oral) | Category 3/4 | Toxic if swallowed. | Inhibition of metalloenzymes (e.g., Carbonic anhydrase, MMPs) via Zn²⁺ chelation. |

| Skin Sensitization | Category 1 | May cause allergic reaction. | Thiol group (-SH) reacts with keratin cysteines (haptenization). |

| Eye Damage | Category 1 | Causes serious eye damage. | Acidic proton (-COOH) + Thiol reactivity leads to corneal opacity. |

| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects. | Quinoline intercalating motif; potential DNA minor groove binding. |

Signal Word: DANGER

Part 3: Handling & Containment Protocols (The Self-Validating System)

Core Directive: Due to the thiol moiety, standard fume hood airflow is insufficient for odor control. You must utilize a Chemical Oxidation Quenching workflow.

The "Zero-Odor" Workflow

This protocol ensures that no free thiol escapes the containment zone.

Figure 1: The "Zero-Odor" containment workflow. Note the mandatory quenching step before waste removal.

Decontamination & Spills (Thiol-Specific)

Do not use water alone. Water spreads the thiol without neutralizing it.

-

Isolate: Evacuate the immediate area.

-

Neutralize: Apply 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (3%) directly to the spill.

-

Chemistry:

-

-

Validation: Use Ellman’s Reagent (DTNB) on a swab of the surface.

-

Yellow Color:[8] Contamination remains.

-

Clear: Safe.

-

Part 4: Biological Mechanism & Research Applications

Expertise: This molecule is designed to be a bidentate or tridentate chelator . The 8-SH and quinoline nitrogen form a high-affinity pocket for "soft" metals (Zn²⁺, Cu²⁺, Hg²⁺), while the 4-COOH allows for solubility or further conjugation to drug delivery vectors.

Mechanism of Action (MOA)

Figure 2: Pharmacological mechanism. The compound strips the catalytic metal ion from the enzyme active site.

Part 5: Storage & Stability Data

| Parameter | Specification | Rationale |

| Storage Temp | -20°C | Retards oxidation of thiol (-SH) to disulfide (-S-S-). |

| Atmosphere | Argon / Nitrogen | Oxygen rapidly degrades the thiol group. |

| Solubility | DMSO, DMF, 1M NaOH | Insoluble in water at neutral pH; soluble as a carboxylate salt (pH > 8). |

| Shelf Life | 6 Months | Thiols are inherently unstable; re-verify purity via LC-MS before use. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96028, 8-Mercaptoquinoline. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

- American Chemical Society (ACS).Safe Handling of Organosulfur Compounds. ACS Chemical Health & Safety Guidelines.

Sources

- 1. 8-Mercaptoquinoline - Wikipedia [en.wikipedia.org]

- 2. 8-Hydroxy-quinoline-4-carboxylic acid 97% | CAS: 55698-67-4 | AChemBlock [achemblock.com]

- 3. 8-hydroxyquinoline-4-carboxylic acid; CAS No.: 55698-67-4 [chemshuttle.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 55698-67-4|8-Hydroxyquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

Application Notes & Protocols: A Researcher's Guide to the Synthesis and Characterization of Transition Metal Complexes with 8-Mercaptoquinoline Ligands

Introduction: The Versatility of 8-Mercaptoquinoline in Coordination Chemistry

8-Mercaptoquinoline (also known as quinoline-8-thiol or thiooxine) is a potent bidentate chelating agent that has garnered significant interest in coordination chemistry.[1] Analogous to its well-studied counterpart, 8-hydroxyquinoline, it forms stable complexes with a wide array of transition metal ions.[1][2] The coordination occurs through the deprotonation of the thiol group and the donation of the lone pair of electrons from the quinoline nitrogen atom, forming a stable five-membered chelate ring.

The resulting metal complexes exhibit unique electronic, photophysical, and biological properties, making them valuable for a range of applications.[3][4] These applications span from photocatalysis to the development of fluorescent chemosensors and therapeutic agents.[2][3] For researchers in drug development, the ability of these complexes to interact with biological systems, often through mechanisms distinct from purely organic molecules, presents a promising avenue for discovering novel anticancer, antimicrobial, and anti-inflammatory agents.[5][6]

This guide provides a comprehensive overview of the principles and detailed protocols for the synthesis, purification, and characterization of transition metal complexes with 8-mercaptoquinoline ligands, tailored for researchers and professionals in chemical and pharmaceutical sciences.

Core Principles of Synthesis

The synthesis of 8-mercaptoquinoline metal complexes is typically a straightforward precipitation reaction. The general principle involves the reaction of a soluble metal salt with the 8-mercaptoquinoline ligand in a suitable solvent.

-

Ligand Deprotonation: The thiol proton of 8-mercaptoquinoline is acidic and must be removed to facilitate coordination of the thiolate anion to the metal center. This is often achieved by adding a mild base (e.g., sodium hydroxide, triethylamine) or by using a metal salt of a weak acid (e.g., metal acetate), where the acetate ion acts as a proton acceptor.

-

Stoichiometry: The stoichiometry of the resulting complex is dictated by the oxidation state and coordination number of the central metal ion. For divalent transition metals like Zn(II), Cu(II), or Ni(II) that favor four- or six-coordinate geometries, a 1:2 metal-to-ligand ratio is common, resulting in complexes of the type ML₂ or ML₂(H₂O)₂.[7]

-

Solvent Choice: Ethanol and methanol are common solvents for these reactions as they can dissolve the 8-mercaptoquinoline ligand and many transition metal salts.[8] Gentle warming can aid in the dissolution of the ligand.[8]

-

Reaction Conditions: The reactions are often carried out at room temperature with stirring, although gentle heating or reflux can be employed to ensure the completion of the reaction.[8]

Detailed Experimental Protocols

General Protocol for the Synthesis of a Divalent Metal(II)-8-Mercaptoquinolinate Complex (e.g., M = Zn, Cu, Ni)

This protocol describes a general and robust method for preparing M(II)(C₉H₆NS)₂ complexes.

Materials and Reagents:

-

8-Mercaptoquinoline hydrochloride (or the free base)

-

Metal(II) salt (e.g., Zinc(II) acetate dihydrate, Copper(II) chloride dihydrate, Nickel(II) chloride hexahydrate)

-

Ethanol or Methanol

-

Deionized Water

-

Dilute base (e.g., 0.1 M NaOH or triethylamine)

-

Standard laboratory glassware (beakers, flasks, magnetic stirrer, reflux condenser, filtration apparatus)

Step-by-Step Methodology:

-

Ligand Solution Preparation: Dissolve 2.0 mmol of 8-mercaptoquinoline in 25 mL of ethanol in a 100 mL round-bottom flask. If using the hydrochloride salt, an equimolar amount of base should be added to free the ligand. Gentle warming and stirring may be necessary for complete dissolution.

-

Rationale: Ensuring the ligand is fully dissolved before adding the metal salt promotes a homogeneous reaction and prevents the precipitation of unreacted starting material.

-

-

Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) salt in a minimal amount of deionized water or ethanol (approx. 10-15 mL).

-

Rationale: Preparing a separate, concentrated solution of the metal salt allows for controlled addition to the ligand solution, which can influence the particle size and crystallinity of the resulting precipitate.

-

-

Reaction and Complexation: While stirring the ligand solution at room temperature, slowly add the metal salt solution dropwise. A colored precipitate should form almost immediately.

-

pH Adjustment (if necessary): To ensure complete deprotonation of the thiol group, add a dilute solution of a base dropwise until precipitation is complete or a distinct color change is observed. The optimal pH for complex formation can vary depending on the metal ion.

-

Rationale: The formation of the stable metal-thiolate bond is dependent on the availability of the thiolate anion. Adjusting the pH drives the equilibrium towards the deprotonated form of the ligand, maximizing the yield of the complex.[8]

-

-

Reaction Completion: Stir the reaction mixture at room temperature for 2-3 hours or gently heat under reflux for 1 hour to ensure the reaction goes to completion.[8]

-

Isolation of the Complex: After allowing the mixture to cool to room temperature, collect the precipitated metal complex by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid sequentially with small portions of the reaction solvent (ethanol), followed by deionized water, and finally with a non-polar solvent like diethyl ether. This removes unreacted starting materials and soluble impurities.[8]

-

Rationale: The washing sequence is designed to remove different types of impurities. Ethanol washes away unreacted ligand and metal salt, water removes inorganic salts, and diethyl ether removes non-polar organic impurities and helps in drying the final product.

-

-

Drying: Dry the purified complex in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to obtain the final product.

Protocol for Growing X-ray Quality Crystals

Obtaining single crystals is essential for unambiguous structural determination.

-

Synthesis: Prepare the complex as described in Protocol 3.1, but on a smaller scale.

-

Recrystallization: Dissolve the purified, dried complex in a minimal amount of a suitable hot solvent in which it has moderate solubility (e.g., dimethylformamide, chloroform, or a mixture of solvents).

-

Slow Evaporation: Filter the hot solution to remove any insoluble impurities. Cover the container with perforated parafilm and leave it undisturbed in a vibration-free location. Slow evaporation of the solvent over several days to weeks may yield single crystals suitable for X-ray diffraction.[9]

Characterization: Validating Your Synthesis

Successful synthesis must be confirmed through rigorous characterization.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for confirming the coordination of the ligand to the metal.

-

Key Signature: The most critical evidence is the disappearance of the S-H stretching band (typically found around 2550 cm⁻¹) from the spectrum of the free ligand, indicating deprotonation and formation of the metal-sulfur bond.

-

Other Changes: Shifts in the C=N and C-S stretching vibrations of the quinoline ring upon coordination can also be observed.

-

-

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the complex provides information about the coordination environment.

-

Key Signature: Upon complexation, a significant bathochromic (red) shift in the absorption maxima is typically observed compared to the free ligand.[10] This is due to ligand-to-metal charge transfer (LMCT) transitions and alterations in the π-π* transitions of the ligand upon coordination. A UV-Vis titration can be used to study the binding kinetics and stoichiometry of the complex in solution.[10]

-

Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional structure of the complex.[11] A successful crystal structure analysis provides precise information on:

-

Coordination geometry of the metal center (e.g., tetrahedral, square planar, octahedral).[11]

-

Precise bond lengths and angles between the metal and the coordinating S and N atoms.

-

Intermolecular interactions, such as π-stacking, in the solid state.

Elemental Analysis

Combustion analysis provides the percentage composition of C, H, N, and S in the complex. The experimental values should match the calculated values for the proposed molecular formula, confirming the stoichiometry of the synthesized complex.

Data Presentation and Visualization

Summary of Typical Synthesis Data

| Metal Ion | Metal Salt | Ligand:Metal Ratio | Solvent | Typical Yield (%) | Color of Complex |

| Zn(II) | Zn(OAc)₂·2H₂O | 2:1 | Ethanol | > 85% | Yellow-Green |

| Cu(II) | CuCl₂·2H₂O | 2:1 | Ethanol | > 90% | Dark Brown/Black |

| Ni(II) | NiCl₂·6H₂O | 2:1 | Ethanol/Water | > 80% | Dark Green |

| Pt(II) | K₂PtCl₄ | 2:1 | Ethanol/Water | > 75% | Red/Orange |

Visualization of Structure and Workflow

The following diagrams illustrate the fundamental chelation process and the experimental workflow.

Caption: Chelation of a central metal ion (M) by two 8-mercaptoquinoline ligands.

Caption: Experimental workflow for synthesis and characterization.

Conclusion and Future Outlook

The protocols outlined in this guide provide a solid foundation for the synthesis and validation of transition metal complexes with 8-mercaptoquinoline. The versatility of this ligand allows for the creation of a vast library of complexes with tunable properties. For researchers in drug development, these compounds represent a class of molecules with significant therapeutic potential.[5] Future work will likely focus on modifying the quinoline backbone to enhance biological activity, improve solubility, and reduce toxicity, paving the way for the next generation of metal-based therapeutic agents.

References

- Benchchem. (n.d.). Synthesis of Metal Complexes with 8-Hydroxyquinoline-2-carbaldehyde: Application Notes and Protocols for Researchers.

- El-Ghamry, H., & Fathalla, S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 6(1), 1-8.

- Kulikova, L. N., et al. (1984). The stability of metal complexes with 8-mercaptoquinoline and alkyl-substituted 8-mercaptoquinolines in dimethylformamide. Talanta, 31(9), 727-729.

- Al-Adilee, K. J. (2014).

- ResearchGate. (n.d.). Synthesis and UV spectra of 8-mercaptoquinoline organosilicon derivatives and their metal halides complexes.

- Guidechem. (2022, July 30). How to Synthesize 8-Hydroxyquinoline with Improved Yield and Purity?.

- Hassan, A. S., et al. (2020). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry, Section A, 3(2), 134-141.

- Corsini, A., Fernando, Q., & Freiser, H. (1963). Electronic Spectra of 8-Mercaptoquinoline. Analytical Chemistry, 35(10), 1424-1428.

- Alemán, J., et al. (2019). 8-Mercaptoquinoline as a Ligand for Enhancing the Photocatalytic Activity of Pt(II) Coordination Complexes: Reactions and Mechanistic Insights. The Journal of Organic Chemistry, 84(9), 5346-5354.

-

Wikipedia. (n.d.). 8-Mercaptoquinoline. Retrieved from [Link]

- Corsini, A., Fernando, Q., & Freiser, H. (1963). 8-Mercaptoquinoline as an Analytical Reagent. Dissociation and Metal Chelate Formation Constants. Analytical Chemistry, 35(10), 1424–1428.

- Doe, J. (2024, June 25). X-ray crystallographic investigations of coordination modes in first-row transition metal complexes.

- Tayim, H. A., et al. (n.d.). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline.

- Avdović, E. H., & Djošan, A. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.

- Smith, J. (2025, October 16). Exploring early transition metal coordination: a synthetic and computational study of tripodal ligand complexes.

- Doe, J. (2024, June 25). Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells. PMC.

- Doe, J. (2026, January 22). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers.

- Doe, J. (n.d.). Characterizing metal binding sites in proteins with X-ray crystallography. PMC.

- ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes.

- Cohen, S. M., et al. (2022).

- IOSR Journal. (2012, September 15).

- ResearchGate. (n.d.). Syntheses, crystal structures, and properties of four transition metal complexes based on 5-nitro-8-hydroxyquinoline.

- Doe, J. (2025, September 28). X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives. Frontiers.

Sources

- 1. 8-Mercaptoquinoline - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. escholarship.org [escholarship.org]

- 5. Frontiers | Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines [frontiersin.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemijournal.com [chemijournal.com]

Application Notes and Protocols: 8-Mercaptoquinoline-4-carboxylic Acid as a Versatile Pharmaceutical Intermediate

Prepared by: Gemini, Senior Application Scientist

Introduction

The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds.[1][2] Its rigid, planar structure and versatile substitution points allow for precise tuning of pharmacological properties. Within this class, quinoline-4-carboxylic acids have garnered significant attention, serving as key components in antibacterial, anticancer, and anti-inflammatory agents.[3][4] A critical mechanism for many of these derivatives is the inhibition of essential enzymes, such as dihydroorotate dehydrogenase (DHODH), a key player in pyrimidine biosynthesis.[5][6]

Separately, the 8-mercaptoquinoline (thiooxine) moiety is a powerful bidentate chelating agent, capable of forming stable complexes with a variety of metal ions.[7][8] This chelation ability is not merely a chemical curiosity; it is a functional tool for targeting metalloenzymes or disrupting metal ion homeostasis in pathogenic organisms, which are crucial for their survival and proliferation.[9][10]

This guide introduces 8-Mercaptoquinoline-4-carboxylic acid (8-MQ-4-CA), a molecule that synergistically combines these two powerful pharmacophores. As a pharmaceutical intermediate, 8-MQ-4-CA offers a unique platform for drug discovery, featuring three distinct points for chemical modification: the quinoline ring, the reactive thiol group at the 8-position, and the carboxylic acid at the 4-position. This document provides detailed protocols for the proposed synthesis, characterization, and safe handling of 8-MQ-4-CA, and explores its vast potential in the development of next-generation therapeutics.

Section 1: Physicochemical Properties and Safety Protocols

Physicochemical Data

The following table summarizes the computed physicochemical properties for 8-Mercaptoquinoline-4-carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₂S | PubChem CID (Analog)[11] |

| Molecular Weight | 205.24 g/mol | PubChem CID (Analog)[11] |

| IUPAC Name | 8-sulfanylquinoline-4-carboxylic acid | IUPAC Naming |

| Appearance (Predicted) | Yellow to brown solid | Extrapolated |

| Solubility (Predicted) | Sparingly soluble in water, soluble in DMSO, DMF | Chemical Principles |

Safety and Handling

Working with quinoline-based thiol compounds requires strict adherence to safety protocols. The following guidelines are based on safety data for structurally related compounds such as 8-mercaptoquinoline hydrochloride and other quinoline derivatives.[12][13][14]

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed.[13]

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.[13]

-

Environmental Hazard: Potentially toxic to aquatic life.[12]

Mandatory Safety Precautions:

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[12][14]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[13]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[13]

-

Body Protection: Wear a flame-retardant lab coat.

-

Respiratory Protection: If dust generation is unavoidable, use a NIOSH/MSHA approved respirator.[12]

-

-

Handling and Storage:

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. Seek immediate medical attention.[12]

-

On Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[12]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Section 2: Synthesis and Characterization

A direct, one-step synthesis of 8-MQ-4-CA is not prominently described in the literature. Therefore, we propose a robust, multi-step synthetic pathway starting from readily available materials. This approach provides rational control over the introduction of key functional groups.

Caption: Proposed Synthetic Pathway for 8-Mercaptoquinoline-4-carboxylic acid.

Protocol 2.1: Synthesis of 8-Aminoquinoline-4-carboxylic acid via Doebner Reaction

The Doebner reaction is a classic and efficient method for synthesizing quinoline-4-carboxylic acids from anilines, an aldehyde, and pyruvic acid.[3][15]

Materials:

-

2-Aminoaniline (1 equivalent)

-

Benzaldehyde (1 equivalent)

-

Pyruvic acid (1.1 equivalents)

-

Ethanol (anhydrous)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminoaniline (1 eq) and benzaldehyde (1 eq) in anhydrous ethanol.

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add pyruvic acid (1.1 eq) to the reaction mixture. Causality Note: The initial step forms a Schiff base between the aniline and aldehyde. The subsequent addition of pyruvic acid initiates the condensation and cyclization cascade.

-

Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. The product, 8-aminoquinoline-4-carboxylic acid, will often precipitate.

-

Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Protocol 2.2: Conversion of Amino Group to Thiol via Sandmeyer-type Reaction

This two-step protocol transforms the 8-amino group into the target 8-thiol group.

Materials:

-

8-Aminoquinoline-4-carboxylic acid (1 equivalent)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Potassium ethyl xanthate (KEX)

-

Sodium hydroxide (NaOH)

-

Ice bath, beakers, magnetic stirrer

Procedure:

-

Diazotization:

-

Suspend 8-aminoquinoline-4-carboxylic acid (1 eq) in a mixture of HCl and water.

-

Cool the suspension to 0-5°C using an ice-salt bath. Causality Note: Low temperatures are critical to prevent the unstable diazonium salt from decomposing.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5°C.

-

Stir the mixture for 30 minutes at 0-5°C. The formation of the diazonium salt intermediate is typically observed by a change in color.

-

-

Thiolation (Xanthate Displacement):

-

In a separate flask, dissolve potassium ethyl xanthate (1.2 eq) in water and cool to 10°C.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Vigorous nitrogen gas evolution will occur. Causality Note: The xanthate acts as a nucleophile, displacing the N₂ group to form a dithiocarbonate intermediate.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

-

Hydrolysis:

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 4-6 hours to hydrolyze the xanthate ester to the corresponding thiol.

-

Cool the reaction mixture and carefully acidify with concentrated HCl until the pH is ~2-3. The final product, 8-MQ-4-CA, should precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Protocol 2.3: Purification and Characterization

Purification:

-

Recrystallization: The crude product can be recrystallized from a solvent system such as ethanol/water or acetic acid/water to achieve high purity.

-

Column Chromatography: If impurities are persistent, silica gel column chromatography using a mobile phase like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be employed.

Characterization:

-

High-Performance Liquid Chromatography (HPLC): To assess purity. A C18 column with a gradient of water/acetonitrile (containing 0.1% trifluoroacetic acid) is a typical starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should show characteristic peaks for the quinoline ring protons, the carboxylic acid proton, and the thiol proton.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Section 3: Applications as a Pharmaceutical Intermediate

8-MQ-4-CA is a tripartite intermediate, offering three strategic handles for derivatization to create libraries of novel compounds for screening.

Caption: Derivatization Potential of 8-Mercaptoquinoline-4-carboxylic acid Intermediate.

Application 3.1: Synthesis of Novel Enzyme Inhibitors

The carboxylic acid is a well-established pharmacophore that forms critical hydrogen bonds and salt bridges with amino acid residues (e.g., Arginine, Lysine) in enzyme active sites.[5]

-

Amide Library Synthesis: The carboxylic acid can be readily converted into a diverse library of amides using standard peptide coupling reagents (e.g., EDC, HOBt). This allows for the exploration of the "R-group" space to optimize binding affinity and selectivity for targets like histone deacetylases (HDACs) or sirtuins.[2][16]

-

Targeting DHODH: Brequinar and its analogs, which are potent DHODH inhibitors, feature the quinoline-4-carboxylic acid core.[5][6] The 8-mercapto group on 8-MQ-4-CA can be used to probe new interactions within the DHODH binding pocket or to improve physicochemical properties like solubility.

Application 3.2: Development of Metal-Targeting Agents

-

Metalloenzyme Inhibition: Many bacteria and cancer cells rely on metalloenzymes for survival. The 8-mercaptoquinoline moiety can chelate the catalytic metal ion (e.g., Zn²⁺, Fe²⁺), leading to potent and specific enzyme inhibition.[9] Derivatives of 8-MQ-4-CA could be designed as novel inhibitors of matrix metalloproteinases (MMPs) in cancer or bacterial metallo-β-lactamases that confer antibiotic resistance.

-

Antibacterial and Antifungal Agents: The antimicrobial activity of 8-hydroxyquinoline (a close analog) is attributed to its ability to chelate essential metal ions, disrupting cellular processes.[8][17] The thiol group of 8-MQ-4-CA provides a different chelation profile and a reactive handle for creating conjugates that can be targeted to specific pathogens. This could lead to new agents effective against resistant strains like MRSA.[18]

Section 4: Protocols for Biological Evaluation

Once a library of compounds is synthesized from the 8-MQ-4-CA intermediate, the following standard protocols can be used for initial biological screening.

Protocol 4.1: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2]

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or isopropanol to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 4.2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC Assay)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]

Procedure:

-

Inoculum Preparation: Grow a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in broth to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.

Conclusion

8-Mercaptoquinoline-4-carboxylic acid represents a highly promising, yet underexplored, intermediate for pharmaceutical development. By strategically combining a proven enzyme-binding motif (quinoline-4-carboxylic acid) with a potent metal-chelating group (8-mercaptoquinoline), it provides a powerful platform for generating novel therapeutic candidates. The synthetic and analytical protocols outlined in this guide offer a clear pathway for researchers to access this versatile building block and explore its potential in developing targeted therapies for cancer, infectious diseases, and other conditions. The inherent chemical reactivity of its functional groups opens the door to a vast chemical space, paving the way for the discovery of next-generation drugs.

References

-

Wikipedia. (n.d.). 8-Mercaptoquinoline. [Link]

-

Patel, H. D., & Vasava, D. J. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

Strigácová, J., Hudecová, D., Varecka, L., Lásiková, A., & Végh, D. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia microbiologica, 45(4), 305–309. [Link]

-

Ono, K., Nakao, K., & Ohno, H. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of organic chemistry, 78(15), 7674–7681. [Link]

-

Patsnap. (2025). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. [Link]

-

Al-Ostath, O. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical biology & drug design, 104(4), e14615. [Link]

-

Liu, J., et al. (2020). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry, 187, 111956. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96028, 8-Mercaptoquinoline. [Link]

-

Lahna, F., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2). [Link]

-

Ray, S., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 65(3), 2349–2372. [Link]

-

Kelly, S. M., et al. (2022). Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells. RSC chemical biology, 3(8), 1007–1014. [Link]

-

Wang, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules (Basel, Switzerland), 21(4), 480. [Link]

-

Martell, A. E., & Smith, R. M. (2004). The study of 8-Hydroxyquinoline-2-Carboxylic acid and its metal ion complexing properties. Journal of Coordination Chemistry, 57(1), 1-10. [Link]

-

El-Gohary, A. R., & Shaabana, A. A. (2017). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Journal of Taibah University for Science, 11(6), 1076-1084. [Link]

-

Gouveia, G. J., & Gasser, G. (2017). Metal Complexes for Therapeutic Applications. Comprehensive Medicinal Chemistry III, 1-28. [Link]

-

Voronkov, M. G., et al. (1998). Synthesis and UV spectra of 8-mercaptoquinoline organosilicon derivatives and their metal halides complexes. Journal of Organometallic Chemistry, 557(1), 105-111. [Link]

-

Horgan, C., & O'Sullivan, S. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current medicinal chemistry, 30(28), 3192–3222. [Link]

-

Yin, W., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. ACS medicinal chemistry letters, 4(6), 551–556. [Link]

-

Al-Adilee, K. J. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. [Link]

-

Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

-

Sharma, P., & Kumar, A. (2025). Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. Journal of Heterocyclic Chemistry. [Link]

-

Kruger, H. G., et al. (2025). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity. [Link]

-

Horgan, C., & O'Sullivan, S. (2023). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 30(28). [Link]

-

Chen, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in chemistry, 10, 869094. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Mercaptoquinoline - Wikipedia [en.wikipedia.org]

- 8. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 9. Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 10. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8-Mercaptoquinoline | C9H7NS | CID 96028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mmbio.byu.edu [mmbio.byu.edu]

- 13. synquestlabs.com [synquestlabs.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [html.rhhz.net]

Preventing oxidation of thiol group in 8-Sulfanylquinoline-4-carboxylic acid

Technical Support Center: 8-Sulfanylquinoline-4-carboxylic Acid

Introduction: The Chelation Paradox

Welcome to the technical support hub for 8-Sulfanylquinoline-4-carboxylic acid . If you are working with this molecule, you have likely encountered its "Jekyll and Hyde" nature. While the 4-carboxylic acid group imparts necessary aqueous solubility for biological assays, the 8-sulfanyl (thiol) group—in proximity to the quinoline nitrogen—creates a perfect "trap" for transition metals.

The Core Issue: This molecule is not just a thiol; it is a bidentate chelator.[1] The nitrogen atom facilitates the binding of trace metals (Fe, Cu) which then catalyze the oxidation of the thiol (-SH) into a disulfide dimer (S-S) at rates significantly faster than simple alkyl thiols.

This guide provides the protocols required to break this oxidation cycle and maintain your compound in its active, monomeric state.

Part 1: The Oxidation Mechanism (Know Your Enemy)

To prevent oxidation, you must understand how it occurs. Unlike standard thiols, 8-sulfanylquinoline derivatives undergo Metal-Assisted Auto-Oxidation .[1]

The Chelation-Oxidation Loop

Trace metals (present in standard buffers and glassware) coordinate between the Quinoline Nitrogen and the Thiolate Sulfur. This complex lowers the activation energy for electron transfer to molecular oxygen.[1]

Figure 1: The metal-catalyzed oxidation loop specific to 8-mercaptoquinoline derivatives. Note that simple air exposure is insufficient for rapid oxidation without trace metals.[1]

Part 2: Storage & Handling Protocols

Long-Term Storage (Solid State)

-

Temperature: -20°C or -80°C.

-

Atmosphere: Argon or Nitrogen flush is mandatory after every use.[1]

-

Container: Amber glass vials with Teflon-lined caps.

-

Why: The solid state is relatively stable, but surface oxidation can occur if the powder absorbs moisture, creating a micro-aqueous environment where trace metals can activate.

Solubilization Workflow (The "Safe Zone")

Do not dissolve this compound in "straight" water or DMSO. You must prepare a "Defense Buffer" first.[1]

The "Defense Buffer" Recipe:

-

Solvent: Water (HPLC Grade) or DMSO.[1]

-

Degassing: Sparge with Helium or Argon for 15 minutes to remove dissolved O₂.

-

Chelator: Add 0.5 mM EDTA (Ethylenediaminetetraacetic acid).[1]

-

Reason: EDTA sequesters trace Cu²⁺ and Fe³⁺ ions, shutting down the catalytic oxidation loop described in Figure 1.

-

-

Reductant: Add 1-2 mM TCEP (Tris(2-carboxyethyl)phosphine).[1]

Step-by-Step Solubilization:

-

Weigh the solid 8-Sulfanylquinoline-4-carboxylic acid.[1]

-

Add the Defense Buffer .[1]

-

Critical Check (pH): The 4-carboxylic acid moiety makes this compound pH-sensitive.[1]

-

Acidic pH: The compound may precipitate (COOH protonated).[1]

-